N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4-dichlorobenzyl bromide . The process includes:
Formation of 3,4-Dichlorobenzyl Bromide: This intermediate is synthesized by bromination of 3,4-dichlorotoluene using bromine in the presence of a catalyst.
Formation of Pyrazolyl Intermediate: The pyrazolyl group is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl Bromide: An intermediate used in the synthesis of various organic compounds.
3,4-Dichlorobenzoic Acid: A related compound with different functional groups and applications.
Uniqueness
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H15Cl2N3O2S |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-12-2-5-15(6-3-12)25(23,24)21-14-9-20-22(11-14)10-13-4-7-16(18)17(19)8-13/h2-9,11,21H,10H2,1H3 |
InChI Key |
DCWJHSYAUKDKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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